molecular formula C9H6Cl2O4 B13475587 2,4-Dichloro-3-(methoxycarbonyl)benzoic acid

2,4-Dichloro-3-(methoxycarbonyl)benzoic acid

Cat. No.: B13475587
M. Wt: 249.04 g/mol
InChI Key: VOLRWDMWBJIQDG-UHFFFAOYSA-N
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Description

2,4-Dichloro-3-(methoxycarbonyl)benzoic acid is an organic compound with the molecular formula C9H6Cl2O4 It is a derivative of benzoic acid, characterized by the presence of two chlorine atoms and a methoxycarbonyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4-Dichloro-3-(methoxycarbonyl)benzoic acid can be synthesized through several methods. One common approach involves the esterification of 2,4-dichlorobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, leading to the formation of the desired ester .

Another method involves the oxidation of 2,4-dichlorotoluene using a catalyst containing cobalt, manganese, and bromine. This reaction is carried out in a lower fatty acid such as acetic acid or its anhydride, at temperatures ranging from 100°C to 220°C .

Industrial Production Methods

Industrial production of this compound often employs the liquid-phase oxidation method due to its high yield and purity. The process involves the oxidation of 2,4-dichlorotoluene with molecular oxygen in the presence of a cobalt-manganese-bromine catalyst system .

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-3-(methoxycarbonyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2,4-dichloro-3-(methoxycarbonyl)benzoic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structure and functional groups. For example, the chlorine atoms and methoxycarbonyl group can influence the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dichloro-3-(methoxycarbonyl)benzoic acid is unique due to the presence of both chlorine atoms and a methoxycarbonyl group, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C9H6Cl2O4

Molecular Weight

249.04 g/mol

IUPAC Name

2,4-dichloro-3-methoxycarbonylbenzoic acid

InChI

InChI=1S/C9H6Cl2O4/c1-15-9(14)6-5(10)3-2-4(7(6)11)8(12)13/h2-3H,1H3,(H,12,13)

InChI Key

VOLRWDMWBJIQDG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC(=C1Cl)C(=O)O)Cl

Origin of Product

United States

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